molecular formula C13H11BrN2O B14234608 4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- CAS No. 252930-63-5

4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl-

Cat. No.: B14234608
CAS No.: 252930-63-5
M. Wt: 291.14 g/mol
InChI Key: HSSYKVPZUXAMBT-UHFFFAOYSA-N
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Description

4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- is a chemical compound with the molecular formula C12H9BrN2O It is a derivative of pyridinecarboxamide, where the amide nitrogen is substituted with a 2-bromophenyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- typically involves the reaction of 4-pyridinecarboxylic acid with 2-bromoaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Pyridinecarboxamide, N-phenyl-N-methyl-
  • 4-Pyridinecarboxamide, N-(2-chlorophenyl)-N-methyl-
  • 4-Pyridinecarboxamide, N-(2-fluorophenyl)-N-methyl-

Uniqueness

4-Pyridinecarboxamide, N-(2-bromophenyl)-N-methyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall pharmacokinetic properties.

Properties

CAS No.

252930-63-5

Molecular Formula

C13H11BrN2O

Molecular Weight

291.14 g/mol

IUPAC Name

N-(2-bromophenyl)-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C13H11BrN2O/c1-16(12-5-3-2-4-11(12)14)13(17)10-6-8-15-9-7-10/h2-9H,1H3

InChI Key

HSSYKVPZUXAMBT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1Br)C(=O)C2=CC=NC=C2

Origin of Product

United States

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